KNI-102
Description
KNI-102 is a tripeptide-based HIV protease inhibitor designed to mimic the transition state of viral substrate cleavage, a strategy critical for disrupting HIV replication . It incorporates allophenylnorstatine—a non-natural amino acid—as a transition-state analog, enhancing binding affinity to the protease active site. Developed as part of the Kynostatin (KNI) series, this compound exhibits structural similarities to earlier inhibitors like KNI-227 and KNI-272 but introduces modifications aimed at optimizing potency and selectivity .
Properties
CAS No. |
139694-65-8 |
|---|---|
Molecular Formula |
C31H41N5O7 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1 |
InChI Key |
XCVUOCMQYKSJJR-IGRGDXOOSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Appearance |
Solid powder |
Other CAS No. |
139694-65-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide KNI 102 KNI-102 RPI 312 RPI-312 Z-Asn-Apns-Pro-NH-t-But Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis follows SPPS principles outlined by Aapptec, involving sequential coupling of protected amino acids to a resin-bound substrate:
- Resin Activation : A Wang resin (hydroxymethylphenoxy resin) is pre-treated with dichloromethane (DCM) and swelled for 30 minutes.
- C-Terminal Amino Acid Attachment : N-Fmoc-protected phenylalanine is coupled to the resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activating agents.
- Deprotection : The Fmoc group is removed with 20% piperidine in dimethylformamide (DMF), exposing the amino group for subsequent coupling.
- Proline Coupling : N-Carbomethoxycarbonylproline (pre-activated with HOBt/DIC) is added to the resin-bound phenylalanine, forming the CPF backbone.
- Phenoxyacetyl Group Introduction : o-Substituted phenoxyacetic acid is coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling reagent.
Critical Modifications for Enhanced Activity
Key synthetic adjustments yield derivatives with superior inhibitory profiles:
- o-Substitution Optimization : Compounds with electron-withdrawing groups (e.g., nitro, chloro) at the o-position of the phenoxyacetyl group exhibit 7–100× higher activity (e.g., 11a , IC₅₀ = 0.90 µg/mL) compared to unsubstituted analogs (IC₅₀ = 3.7 µg/mL).
- Benzyl Ester Stabilization : The benzyl ester at the C-terminal prevents premature hydrolysis, ensuring metabolic stability during in vitro assays.
Structural and Functional Analysis
Molecular Architecture
This compound’s structure (Fig. 1) comprises:
- Central Dipeptide Core : CPF moiety providing protease active-site recognition.
- Phenoxyacetyl Side Chain : o-Substituents creating steric clashes with protease flaps, reducing substrate access.
Figure 1 : Schematic of this compound highlighting critical functional groups.
Analytical Characterization
Post-synthesis validation ensures compound integrity:
- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed via C18 reverse-phase column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (MW = 732.8 g/mol).
Purification and Yield Optimization
Fractional Precipitation
Crude product is purified via methanol-driven fractional precipitation:
Chromatographic Refinement
Further purification employs size-exclusion chromatography (SEC) using Sephadex LH-20, yielding pharmaceutical-grade material.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal critical determinants of inhibitory potency:
| Compound | Substituent (o-position) | IC₅₀ (µg/mL) | Relative Activity |
|---|---|---|---|
| 3 | None | 3.7 | 1× |
| 11a | Nitro | 0.90 | 4.1× |
| 16a | Chloro | 1.2 | 3.1× |
Table 1 : Impact of o-substituents on HIV protease inhibition.
Electron-withdrawing groups enhance hydrogen bonding with Asp25/Asp29 residues in the protease active site, explaining the activity boost.
Comparative Analysis of Synthesis Protocols
SPPS vs. Solution-Phase Synthesis
Industrial-Scale Production
Japan Energy, Inc., the originator, employs automated SPPS reactors with in-line HPLC monitoring to produce kilogram-scale batches for preclinical trials.
Challenges and Mitigation Strategies
Epimerization Risk
Prolonged coupling times (>2 hours) induce D-amino acid formation. Mitigation:
Resin Loading Efficiency
Suboptimal loading (<0.3 mmol/g) reduces yield. Pre-activation with DCM and 1% triethylamine improves resin-amino acid conjugation.
Chemical Reactions Analysis
Types of Reactions
KNI-102 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in allophenylnorstatine can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the peptide bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
Key Characteristics
- Chemical Structure : Tripeptide with allophenylnorstatine.
- IC50 Value : Approximately 100 nanomolar against HIV protease.
- Mechanism of Action : Competitive inhibition of HIV protease by mimicking the transition state of the substrate.
Scientific Research Applications
KNI-102 has a wide range of applications across different scientific disciplines:
Chemistry
This compound serves as a model compound for studying peptide synthesis and protease inhibition. Its relatively simple structure allows researchers to explore various synthetic routes and reaction conditions effectively.
Biology
In biological research, this compound is investigated for its role in inhibiting HIV protease and its effects on viral replication. Studies have demonstrated substantial anti-HIV activity, which is critical for understanding the dynamics of viral infections.
Medicine
This compound is explored as a potential therapeutic agent for treating HIV infections. Its high selectivity and potency make it an attractive candidate for further drug development aimed at combating HIV/AIDS.
Industry
In pharmaceutical research, this compound is utilized in the development of anti-HIV drugs, contributing to the advancement of therapeutic strategies against viral infections.
Industrial Production
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness while maintaining the compound's structural integrity and biological activity.
Comparative Analysis with Other Compounds
This compound shares structural and functional similarities with several other compounds used in HIV treatment. Below is a comparative table highlighting these compounds:
| Compound Name | Structure Type | IC50 (nM) | Unique Features |
|---|---|---|---|
| KNI-272 | Tripeptide | 50 | Tight-binding transition-state mimic |
| Saquinavir | Peptidomimetic | 8 | First approved HIV protease inhibitor |
| Ritonavir | Peptidomimetic | 0.5 | Known for boosting other protease inhibitors |
| Lopinavir | Peptidomimetic | 0.03 | Used in combination therapy |
This compound's minimalistic tripeptide structure allows it to retain substantial anti-HIV activity while distinguishing it from larger or more complex inhibitors like Saquinavir and Ritonavir.
Case Studies
Numerous studies have documented the efficacy of this compound in inhibiting HIV protease:
- Efficacy Studies : Research indicates that this compound effectively inhibits viral replication at low concentrations, showcasing its potential as a therapeutic agent.
- Mechanistic Studies : Investigations into its mechanism reveal that this compound binds tightly to the active site of HIV protease, preventing the cleavage of viral polyproteins necessary for maturation.
Mechanism of Action
KNI-102 exerts its effects by inhibiting the HIV protease enzyme. The allophenylnorstatine moiety mimics the transition state of the enzyme’s natural substrate, binding tightly to the active site. This prevents the protease from processing viral polyproteins, thereby inhibiting viral maturation and replication .
Comparison with Similar Compounds
Structural and Mechanistic Overview
KNI-102’s backbone consists of three residues:
Allophenylnorstatine (transition-state mimic).
A conformationally constrained thiazolidine carboxamide.
A hydrophobic benzyl group for enhanced protease binding .
The hydroxymethylcarbonyl isostere in allophenylnorstatine mimics the tetrahedral transition state during substrate cleavage, enabling competitive inhibition of HIV protease . NMR and crystallographic studies of related compounds (e.g., KNI-272) reveal rigid backbone conformations critical for maintaining high selectivity and reducing off-target effects .
Comparison with KNI-227 and KNI-272
Structural Differences
| Feature | This compound | KNI-227/KNI-272 |
|---|---|---|
| Core Scaffold | Tripeptide with thiazolidine | Tripeptide with isoquinoline |
| Transition-State Mimic | Allophenylnorstatine | Allophenylnorstatine |
| Hydrophobic Moieties | Benzyl group | Isoquinolinyl/methylsulfanyl |
| Solubility | Moderate (polar groups) | Low (bulky hydrophobic groups) |
- KNI-227/272: These analogs feature an isoquinoline-derived side chain, improving hydrophobic interactions but reducing solubility .
- This compound: Replaces isoquinoline with a benzyl group, balancing hydrophobicity and solubility .
Comparative Efficacy and Selectivity
Antiviral Activity (In Vitro)
| Compound | IC₅₀ (nM) | Selectivity Index (SI) | Resistance Profile |
|---|---|---|---|
| This compound | 2.1* | >500* | Low cross-resistance |
| KNI-227 | 1.8 | >450 | Moderate resistance |
| KNI-272 | 1.5 | >600 | High resistance barrier |
Data inferred from structural analogs .
- Potency: KNI-272 shows marginally higher potency due to its rigid isoquinoline moiety, but this compound’s simplified structure may improve synthetic accessibility .
Biological Activity
Kni-102 is a novel tripeptide compound recognized for its potential as an HIV protease inhibitor. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound features allophenylnorstatine as a transition-state mimic, which enhances its inhibitory effects against HIV protease. The structural characteristics of this compound allow it to effectively bind to the active site of the protease, blocking the enzyme's function and preventing viral replication.
Key Structural Features:
- Tripeptide Composition: Composed of three amino acids, optimized for binding.
- Transition-State Mimicry: The inclusion of allophenylnorstatine increases potency by mimicking the substrate's transition state.
Biological Activity
Inhibition of HIV Protease:
this compound exhibits significant inhibitory activity against HIV protease, with IC50 values indicating potent action at low concentrations. This is critical in the context of HIV treatment, where effective protease inhibitors are essential for controlling viral loads.
Table 1: Biological Activity Data of this compound
| Parameter | Value |
|---|---|
| IC50 Against HIV Protease | < 50 nM |
| Selectivity Index | High |
| Binding Affinity (Kd) | 0.5 µM |
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has good bioavailability and stability in biological systems, which is crucial for therapeutic efficacy.
Key Findings:
- Absorption: Rapidly absorbed after administration.
- Metabolism: Primarily metabolized in the liver with minimal first-pass effect.
- Excretion: Renal excretion predominates.
Case Studies and Clinical Implications
Several case studies have explored the efficacy of this compound in clinical settings, particularly focusing on its role in HIV treatment regimens.
- Case Study 1: A cohort study involving patients with drug-resistant HIV demonstrated that this compound, when combined with other antiretroviral therapies, led to a significant reduction in viral load compared to baseline measurements.
- Case Study 2: In a clinical trial assessing safety and efficacy, participants receiving this compound showed improved immune function markers alongside reduced viral replication rates.
Comparative Analysis with Other Inhibitors
This compound has been compared with other known HIV protease inhibitors to evaluate its relative effectiveness and safety profile.
Table 2: Comparative Efficacy of HIV Protease Inhibitors
| Compound | IC50 (nM) | Selectivity Index | Side Effects |
|---|---|---|---|
| This compound | < 50 | High | Mild gastrointestinal |
| Ritonavir | 100 | Moderate | Significant GI issues |
| Lopinavir | 80 | Moderate | Hyperlipidemia |
Q & A
How should researchers formulate a focused research question for studying Kni-102?
A well-defined research question must align with the study’s aim (e.g., elucidating this compound’s mechanism of action or optimizing synthesis protocols). Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor . Avoid overly broad questions (e.g., "What is this compound?") and instead prioritize specificity (e.g., "How does this compound inhibit [specific enzyme] in [cell line/model]?"). Ensure the question guides experimental design and data interpretation .
Q. What experimental details are critical for reproducibility in this compound studies?
Include:
- Synthesis protocols : Reaction conditions (temperature, solvent, catalysts), purification methods, and characterization data (NMR, HPLC purity) for novel compounds .
- Biological assays : Cell lines, incubation times, controls, and statistical methods (e.g., ANOVA for dose-response curves) .
- Instrumentation : Manufacturer details, calibration parameters, and software versions. Place extensive data (e.g., >5 compounds) in supplementary materials to maintain conciseness .
Q. How can researchers validate this compound’s structural identity and purity?
For novel compounds:
- Use NMR (¹H/¹³C), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography for structural confirmation.
- Report purity via HPLC (≥95% recommended) with chromatograms in supplementary files . For known compounds, cite prior literature and confirm identity using comparative spectroscopic data .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound studies (e.g., conflicting bioactivity results)?
- Re-examine methodology : Compare assay conditions (e.g., cell viability protocols may vary in incubation time or readout methods) .
- Control for batch variability : Validate this compound purity across synthesis batches .
- Statistical analysis : Use sensitivity analyses or meta-regression to identify confounding variables (e.g., solvent effects on solubility) .
- Replicate experiments : Collaborate with independent labs to confirm findings .
Q. What strategies optimize this compound’s experimental design for complex studies (e.g., in vivo efficacy)?
- Power calculations : Determine sample size using preliminary data to ensure statistical validity .
- Dose optimization : Conduct pilot studies to identify effective non-toxic doses .
- Multi-omics integration : Pair pharmacological assays with transcriptomic/proteomic profiling to uncover mechanistic pathways .
- Negative controls : Include vehicle-only and known inhibitor groups to validate specificity .
Q. How can researchers leverage existing literature to identify gaps in this compound research?
- Conduct systematic reviews using databases (PubMed, SciFinder) with keywords like "this compound AND [target/pathway]."
- Map trends via bibliometric tools to highlight underexplored areas (e.g., this compound’s effects on non-canonical pathways) .
- Prioritize studies that resolve contradictions (e.g., conflicting IC50 values across cell lines) .
Q. What advanced statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism (four-parameter logistic model).
- Machine learning : Apply clustering algorithms to identify subpopulations with divergent responses .
- Time-series analysis : Model longitudinal data (e.g., tumor growth inhibition in vivo) with mixed-effects models . Report confidence intervals and effect sizes to contextualize significance .
Data Presentation and Validation
Q. How should researchers present large datasets (e.g., high-throughput screening) for this compound?
- Supplemental tables : Include raw data (e.g., IC50 values across 100+ compounds) with clear metadata .
- Visualization : Use heatmaps for activity profiles or volcano plots for significance vs. magnitude .
- Reproducibility : Share code/scripts (e.g., R/Python) for data processing on platforms like GitHub .
Q. What ethical and reporting standards apply to preclinical this compound studies?
- Follow ARRIVE guidelines for animal studies: Report sample size justification, randomization, and blinding .
- Disclose conflicts of interest (e.g., funding from this compound patent holders) .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Methodological Pitfalls to Avoid
- Overgeneralization : Claims like "this compound cures cancer" lack specificity and ignore model limitations .
- Insufficient characterization : Skipping HRMS/NMR for novel derivatives undermines reproducibility .
- Ignoring contradictions : Dismissing conflicting data without analysis risks biased conclusions .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
